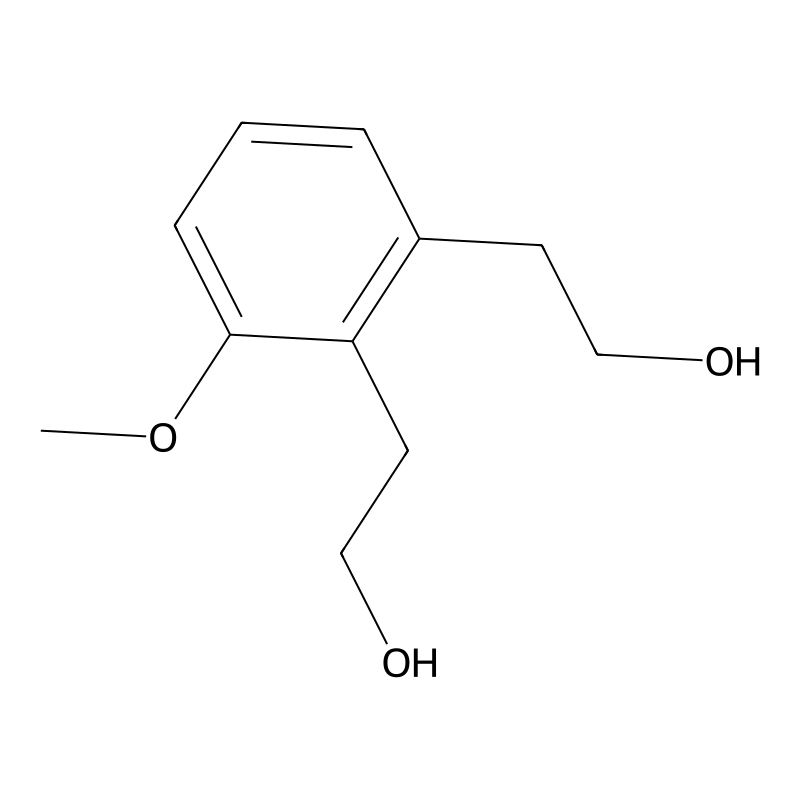

2,2'-(3-Methoxy-1,2-phenylene)diethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,2'-(3-Methoxy-1,2-phenylene)diethanol is an organic compound characterized by its unique molecular structure, which includes two ethanol groups attached to a methoxy-substituted phenylene core. The presence of the methoxy group enhances its solubility and reactivity, making it a versatile compound in various chemical applications. Its molecular formula is , indicating the presence of carbon, hydrogen, and oxygen atoms.

- Substitution Reactions: The hydroxyl groups in the diethanol moiety can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.

- Esterification: 2,2'-(3-Methoxy-1,2-phenylene)diethanol can react with carboxylic acids to form esters, which are important in polymer chemistry and material science.

- Oxidation: The alcohol groups can be oxidized to form ketones or aldehydes under appropriate conditions.

Several synthetic routes can be employed to produce 2,2'-(3-Methoxy-1,2-phenylene)diethanol:

- From 3-Methoxyphenol: This method involves the alkylation of 3-methoxyphenol with ethylene oxide in the presence of a base to yield the diethanol derivative.

- Via Grignard Reaction: A Grignard reagent derived from 3-methoxybenzaldehyde can react with ethylene oxide to form the desired diol.

- Reduction of Ketone Precursors: Starting from ketones that contain a methoxy group can also lead to the formation of this compound through reduction reactions using lithium aluminum hydride or similar reducing agents.

2,2'-(3-Methoxy-1,2-phenylene)diethanol has several potential applications:

- Pharmaceuticals: Its structure may allow it to act as an intermediate in the synthesis of pharmaceutical compounds.

- Polymer Chemistry: The diol functionality makes it suitable for use in polyurethanes and other polymeric materials.

- Cosmetics and Personal Care Products: Due to its solubility and potential skin-beneficial properties, it may be used in formulations for cosmetics.

Interaction studies involving 2,2'-(3-Methoxy-1,2-phenylene)diethanol could focus on:

- Protein Binding: Investigating how this compound interacts with specific proteins could reveal its therapeutic potential.

- Enzyme Inhibition: Studies may explore whether it acts as an inhibitor for enzymes involved in metabolic pathways.

Several compounds share structural similarities with 2,2'-(3-Methoxy-1,2-phenylene)diethanol. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Methoxyphenol | Contains a single methoxy group | Simpler structure; lacks diol functionality |

| 4-Methylcatechol | Contains a methyl group and catechol structure | Different substitution pattern; potential antioxidant |

| Ethylene glycol | Simple diol without aromatic features | Lacks aromaticity; primarily used as an industrial solvent |

| Bisphenol A | Contains two phenolic units linked by a carbon chain | Used widely in plastics; different physical properties |

The uniqueness of 2,2'-(3-Methoxy-1,2-phenylene)diethanol lies in its combination of both the methoxy substitution and dual alcohol functionalities, providing it with distinctive reactivity and potential applications compared to these similar compounds.